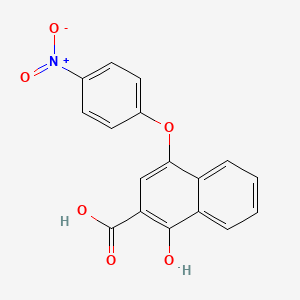

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader exploration of substituted naphthoic acid derivatives in the latter half of the 20th century. Patent documentation from the 1990s indicates that this compound was first synthesized as part of research into halogenated condensation products and polymeric resin compounds. The European Patent Office records from 1997 demonstrate that early synthetic approaches involved the preparation of hydroxymethyl-substituted naphthoic acid derivatives, which were subsequently modified to introduce nitrophenoxy groups.

The compound gained attention through its Chemical Abstracts Service registration under the number 21894-06-4, which provided a standardized reference for researchers worldwide. Early characterization efforts focused on establishing reliable synthetic pathways and confirming its molecular structure through various analytical techniques. The compound's identification in major chemical databases occurred progressively, with entries appearing in PubChem and other comprehensive chemical information systems.

Research interest in this compound intensified during the early 2000s as part of broader investigations into naphthoic acid derivatives with potential biological activity. The development of high-performance liquid chromatography methods specifically designed for this compound, as documented by separation science researchers, indicates the growing need for analytical standards and purification protocols. These analytical developments were crucial for enabling further research into the compound's properties and applications.

Significance in Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its versatile reactivity profile and its role as a synthetic intermediate. The compound's importance is particularly evident in medicinal chemistry research, where it serves as a key building block for the development of protein-protein interaction inhibitors. Structure-based drug design studies have utilized derivatives of this compound to create novel inhibitors targeting the Mcl-1 protein, which plays a crucial role in cancer cell survival.

The compound's significance extends to its use in the synthesis of complex molecular architectures. Research has demonstrated its utility in the preparation of 1-hydroxy-2-naphthoate-based small-molecule inhibitors, where the hydroxyl group and carboxylic acid functionality synergize to promote regioselective chemical modifications. Specifically, the compound's structure facilitates 4-chlorosulfonylation reactions, which can be followed by amination to introduce various substituents that access specific binding pockets in target proteins.

Advanced synthetic applications include its incorporation into polymeric resin compounds, where it functions as a reactive component in condensation reactions. Patent literature documents its use in the preparation of exemplified compounds through reactions with various aniline derivatives and amino compounds, demonstrating its versatility as a synthetic building block. The compound's electron-withdrawing nitro group and electron-donating hydroxyl group create a unique electronic environment that influences its reactivity patterns and makes it suitable for selective chemical transformations.

Structural Characterization and Identification

The structural characterization of this compound has been comprehensively established through multiple analytical techniques and computational methods. The compound's molecular formula, C17H11NO6, corresponds to a molecular weight of 325.27 grams per mole, as confirmed by mass spectrometric analysis. The IUPAC nomenclature designates this compound as 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid, reflecting its systematic structural organization.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H11NO6 | |

| Molecular Weight | 325.27 g/mol | |

| CAS Number | 21894-06-4 | |

| InChI Key | DBNQZGPCPCXGCX-UHFFFAOYSA-N | |

| LogP | 4.31-4.47 |

The compound's three-dimensional structure has been elucidated through computational chemistry methods, revealing important conformational preferences and electronic properties. The InChI representation, InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21), provides a complete description of its connectivity and stereochemistry.

Spectroscopic characterization has revealed distinctive features that facilitate identification and analysis. The SMILES notation, C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)N+[O-], encodes the compound's structural information in a linear format suitable for computational applications. Advanced analytical techniques, including high-performance liquid chromatography, have been specifically developed for this compound using reverse-phase conditions with acetonitrile, water, and phosphoric acid mobile phases.

The compound's electronic structure is characterized by the presence of multiple functional groups that create distinct regions of electron density. The nitro group contributes significant electron-withdrawing character, while the hydroxyl group provides electron-donating properties, resulting in a complex electronic environment that influences both its chemical reactivity and physical properties. Collision cross section measurements have been predicted for various ionization states, providing valuable information for mass spectrometric identification and quantification.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 326.07 | 168.7 |

| [M+Na]+ | 348.05 | 175.2 |

| [M-H]- | 324.05 | 174.2 |

| [M+NH4]+ | 343.09 | 180.9 |

Eigenschaften

IUPAC Name |

1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNQZGPCPCXGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066740 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21894-06-4 | |

| Record name | 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21894-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-4-(4-NITROPHENOXY)-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6LAN6SO30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Organic Phosphite Ester Compound Synthesis Using this compound

A patented method describes the preparation of an organic phosphite ester compound where this compound is a key reactant. The process involves:

- Reactants and Solvent : 18.2 to 26.8 parts by weight of this compound is added to 200-250 parts by weight of toluene or methylbenzene (toluene preferred for better solubility).

- Temperature Control : The mixture is stirred uniformly at low temperatures ranging from -10 °C to 0 °C to prevent premature reactions.

- Addition of Reagents : Triethylamine (30-38 parts by weight) and phosphorus trichloride (13.6-16.2 parts by weight) are slowly added over 20-30 minutes to the reaction kettle.

- Reaction Conditions : The temperature is then raised to 20-35 °C and maintained for 10-20 hours with continuous stirring to ensure complete reaction.

- Post-Reaction Processing : After reaction completion, the mixture is filtered, washed with toluene to remove impurities, and dried under vacuum to yield the organic phosphite ester compound.

This method emphasizes precise temperature control and slow reagent addition to optimize yield and purity of the product.

Catalyst Preparation Using the Compound

The organic phosphite ester compound prepared above is used as an electron donor in the synthesis of modified spherical catalysts:

- Catalyst and Solvent : High-efficiency spherical catalyst (HDC) is mixed with toluene (500-650 parts by mass).

- Temperature and Mixing : The mixture is stirred at 10-30 °C.

- Addition of Acryloyl Chloride : Slowly added (10-18 parts by mass) over 20-30 minutes.

- Heating and Additional Reagents : The temperature is increased to 50-65 °C, followed by the addition of vinylferrocene (0.2-1.8 parts), copper acrylate (5-10 parts), and benzoyl peroxide (0.5-2.2 parts).

- Reaction Time : Stirred for 30-100 minutes.

- Final Processing : The catalyst is filtered and dried to obtain the modified spherical catalyst.

This stepwise approach ensures the formation of a catalyst with desired properties for polymerization applications.

Mechanistic Insights and Alternative Synthetic Routes

Recent research highlights a novel Lewis-acid-mediated 1,2-acyl shift mechanism for synthesizing 1-hydroxy-2-naphthoic acid esters, which can be adapted for derivatives like this compound:

- Starting Materials : Oxabenzonorbornadienes bearing substituents such as para-nitro groups.

- Catalysis : Lewis acids promote selective cleavage of the oxa-bridge, forming carbocation intermediates.

- Acyl Shift : A 1,2-acyl migration occurs, followed by rearomatization and hydrolytic workup to yield the hydroxy-naphthoic acid ester.

- Substituent Effects : Electron-withdrawing groups like nitro influence the regioselectivity and yield of the product.

This method allows access to novel substitution patterns and can correct previous misassignments in product structures.

Summary Table of Preparation Parameters

| Step | Parameters | Conditions/Notes |

|---|---|---|

| Starting Material | This compound | 18.2–26.8 parts by weight |

| Solvent | Toluene or methylbenzene | 200–250 parts by weight |

| Initial Temperature | -10 to 0 °C | To control reaction rate |

| Reagents Added | Triethylamine (30–38 parts), Phosphorus trichloride (13.6–16.2 parts) | Added slowly over 20–30 min |

| Reaction Temperature | 20–35 °C | Maintained for 10–20 hours |

| Post-Reaction Processing | Filtration, washing with toluene, vacuum drying | To purify organic phosphite ester compound |

| Catalyst Preparation | HDC catalyst (100–120 parts), toluene (500–650 parts) | Stirred at 10–30 °C |

| Catalyst Reagents | Acryloyl chloride (10–18 parts), vinylferrocene (0.2–1.8 parts), copper acrylate (5–10 parts), benzoyl peroxide (0.5–2.2 parts) | Added sequentially, reaction 30–100 min |

| Alternative Synthesis Route | Lewis acid catalysis of oxabenzonorbornadienes | Enables acyl shift to form hydroxy-naphthoic esters |

Research Findings and Notes

- The preparation method involving triethylamine and phosphorus trichloride in toluene is well-documented for producing high-purity organic phosphite esters from this compound.

- Temperature control during reagent addition and reaction is critical to avoid side reactions and ensure high yield.

- The Lewis acid-mediated acyl shift provides a novel synthetic route that can yield derivatives with challenging substitution patterns, including para-nitro groups.

- The compound serves as an effective electron donor in catalyst systems, enhancing polymerization processes for materials like polypropylene with ultrahigh ethylene content and high toughness.

- Catalyst preparation using this compound involves complex multi-component reactions with controlled addition and temperature to modify spherical catalysts effectively.

Analyse Chemischer Reaktionen

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Liquid Chromatography

One significant application of 1-hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass-spectrometry compatible applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it a valuable tool in drug development and quality control processes .

| Application | Method | Mobile Phase | Notes |

|---|---|---|---|

| HPLC Analysis | Reverse-phase HPLC | Acetonitrile, Water, Phosphoric Acid | Suitable for pharmacokinetics; scalable method |

Pharmacology

Anti-inflammatory Properties

Research has indicated that derivatives of naphthoic acids exhibit significant biological activity. For instance, 1,4-Dihydroxy-2-naphthoic acid has been shown to bind to the aryl hydrocarbon receptor (AhR), demonstrating anti-inflammatory effects in colonic cells. This suggests that similar compounds, including this compound, may possess therapeutic potential in treating inflammatory diseases .

Materials Science

Cocrystallization Studies

In materials science, the compound has been utilized in cocrystallization studies to explore intermolecular interactions. For example, a cocrystal formed between 1-hydroxy-2-naphthoic acid and 1,10-phenanthroline was characterized using single-crystal X-ray diffraction. The study revealed extensive hydrogen bonding networks that contribute to the stability and properties of the resulting material. Such findings are crucial for developing new materials with tailored properties for various applications .

| Study Focus | Methodology | Findings |

|---|---|---|

| Cocrystallization | Single-crystal X-ray diffraction | Extensive hydrogen bonding networks |

Case Studies

-

Pharmacokinetic Studies

- A study utilizing HPLC methods demonstrated the ability to isolate and quantify this compound in biological samples, providing insights into its absorption and metabolism in vivo.

-

Material Characterization

- A research project focused on the synthesis of cocrystals involving this compound highlighted its potential use in drug formulation due to improved solubility and stability when co-crystallized with other pharmaceutical agents.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form an amino group, which may interact with biological molecules, affecting various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

The 4-nitrophenoxy group distinguishes this compound from sulfamoyl derivatives like 1-Hydroxy-4-(N-(4-nitrophenyl)sulfamoyl)-2-naphthoic acid (3ac) (C₁₇H₁₂N₂O₇S, MW 388.0), which replaces the phenoxy oxygen with a sulfamoyl bridge.

Key structural analogs :

Physicochemical Properties

- Solubility: The nitro group and carboxylic acid moiety likely confer moderate aqueous solubility, comparable to sulfamoyl derivatives, which are typically processed in DMSO or methanol .

Enzyme Inhibition

- Sulfamoyl derivatives (e.g., 3ac, 3bg) are designed as selective inhibitors targeting enzymes like carbonic anhydrases, leveraging sulfamoyl’s hydrogen-bonding capacity . The target compound’s phenoxy group may reduce direct enzyme interactions compared to sulfamoyl analogs.

- NMDA receptor inhibitors (e.g., UBP618) prioritize halogen and phenyl substitutions at positions 1, 2, and 6 for optimal receptor blockade . The target’s nitro-phenoxy group may instead influence allosteric modulation or pharmacokinetics.

Biodegradability

- 2-Naphthoic acid derivatives are central metabolites in anaerobic degradation (e.g., 2-naphthoic acid in ). The nitro-phenoxy group in the target compound may hinder biodegradation compared to unsubstituted or reduced derivatives .

Biologische Aktivität

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid (also known as 1-Hydroxy-4-nitrophenyl-2-naphthoate) is a naphthoic acid derivative characterized by the presence of a hydroxyl group and a nitrophenoxy substituent. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11NO4, with a molecular weight of 273.25 g/mol. The compound features a naphthalene backbone with hydroxyl and nitrophenyl substituents that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound shows promising results, particularly in inhibiting the growth of lung and liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.3 |

| A549 (lung cancer) | 8.7 |

| MCF-7 (breast cancer) | 15.6 |

The IC50 values indicate that the compound is more cytotoxic towards cancer cells than non-cancerous cell lines, suggesting selective antiproliferative activity.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression by disrupting microtubule formation or inducing apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group in the structure contributes to oxidative stress within cells, leading to apoptosis.

- Targeting Specific Enzymes : Preliminary studies indicate potential inhibition of key enzymes involved in tumor growth, although further research is required to elucidate these pathways fully.

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. This highlights its potential as an anticancer therapeutic.

- Combination Therapy : Studies combining this compound with conventional chemotherapeutics showed enhanced efficacy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancers.

Q & A

Q. What are the recommended synthetic routes for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves coupling a precursor like 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid with aromatic amines or phenols. For example:

- Procedure A : React 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid (1 mmol) with 4-nitrophenol in anhydrous THF using a coupling agent like DCC (dicyclohexylcarbodiimide) under nitrogen. Monitor completion via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 64–80% .

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to phenol), temperature (0°C to room temperature), and reaction time (4–24 hours) to balance yield and purity. Characterize intermediates via -NMR to confirm regioselectivity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritation (similar to related naphthoic acids) .

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation. Stability tests via HPLC (monitor degradation peaks at 254 nm) can confirm shelf life .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- -/-NMR : Key signals include aromatic protons (δ 8.6–7.2 ppm) and carboxylic acid protons (δ 11.5–10.4 ppm). The nitrophenoxy group shows distinct splitting patterns (e.g., doublets at δ 8.6 ppm for nitro-substituted aryl protons) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M–H] ions. Match experimental m/z (e.g., 387.3) with theoretical values (e.g., 388.0) to confirm molecular weight .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationships (SAR) of this compound in biological systems?

- Inhibitor Screening : Test inhibition of NMDA receptors (e.g., GluN2A subtype) using patch-clamp electrophysiology. Compare IC values with analogs (e.g., 3-substituted 2-naphthoic acids) to assess the impact of the 4-nitrophenoxy group on selectivity .

- Metabolite Profiling : Use LC-MS to identify metabolites in hepatic microsomal assays. Track hydroxylation or nitro-reduction pathways to evaluate metabolic stability .

Q. How can computational methods predict the electronic properties and binding interactions of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Correlate with experimental UV-Vis spectra (e.g., λ ~350 nm) to study excited-state proton transfer .

- Molecular Docking : Dock the compound into NMDA receptor models (PDB: 6PS6) using AutoDock Vina. Prioritize binding poses where the nitrophenoxy group interacts with hydrophobic pockets (e.g., Leu135, Tyr109) .

Q. What are the potential biodegradation pathways of this compound in environmental systems?

- Anaerobic Degradation : Inoculate with sulfate-reducing bacteria (e.g., Desulfobacterium spp.) and monitor via GC-MS for metabolites like decahydro-2-naphthoic acid. Use -labeled bicarbonate to confirm carboxylation as the initial activation step .

- Meta-Cleavage Pathways : Identify dioxygenase activity in soil isolates (e.g., Nocardioides spp.) by tracking salicylic acid as a downstream metabolite via HPLC .

Methodological Notes

- Contradictions : While synthesis protocols vary in scale (1–2 mmol), yields depend on coupling efficiency. reports 64% yield for nitrophenoxy derivatives, while achieves 78% for phenoxy analogs, suggesting steric/electronic effects of substituents.

- Advanced Tools : Combine time-resolved fluorescence () with QM/MM simulations to study photophysical behavior in aqueous solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.